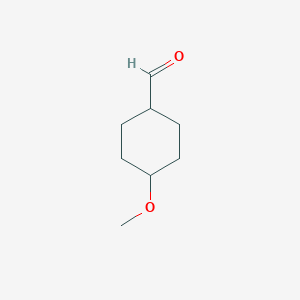

4-Methoxycyclohexane-1-carbaldehyde

説明

4-Methoxycyclohexane-1-carbaldehyde is a chemical compound of interest in organic chemistry due to its potential as a building block in the synthesis of complex molecules. Its structural features allow for diverse chemical reactions and analyses, contributing to the understanding of its properties and applications in various fields.

Synthesis Analysis

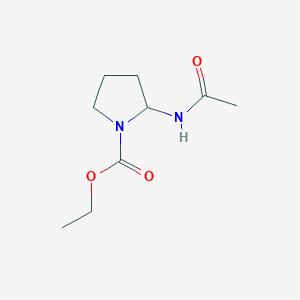

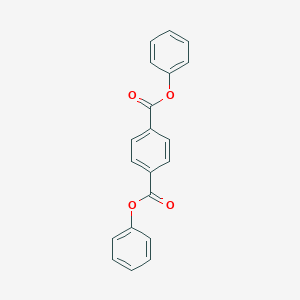

The synthesis of compounds structurally related to 4-Methoxycyclohexane-1-carbaldehyde involves multi-step chemical processes. Suzuki et al. (2004) described an efficient one-pot synthesis from β-carboline-1-carbaldehyde to a canthin-6-one skeleton, demonstrating the compound's utility in complex organic synthesis (Suzuki et al., 2004). Anwar et al. (2014) developed an organocatalytic domino reaction for synthesizing functionalized spirocyclohexane carbaldehydes, showcasing the versatility of reactions involving cyclohexane derivatives (Anwar et al., 2014).

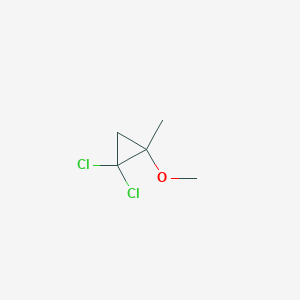

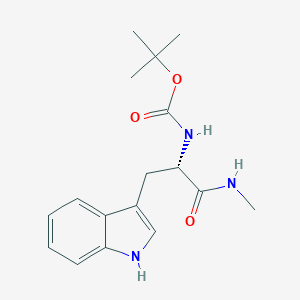

Molecular Structure Analysis

The molecular structure of 4-Methoxycyclohexane-1-carbaldehyde facilitates various chemical transformations due to its cyclohexane core and functional groups. The structure allows for analyses such as regioselective photochemical cycloadditions (Tietz et al., 1983) and photochemical and acid-catalyzed rearrangements, highlighting its reactivity and versatility in synthetic chemistry (Tietz et al., 1983).

Chemical Reactions and Properties

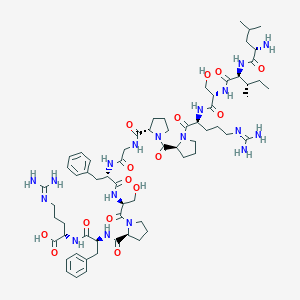

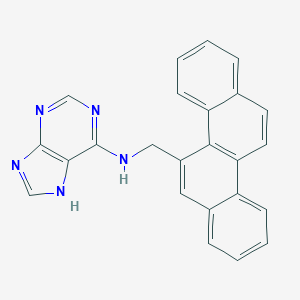

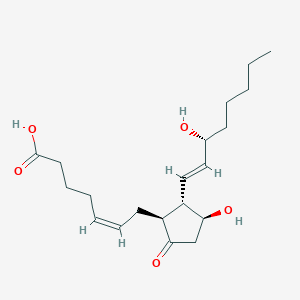

Chemical reactions involving 4-Methoxycyclohexane-1-carbaldehyde derivatives showcase a range of reactivities, such as nucleophilic substitution reactions leading to trisubstituted indole derivatives (Yamada et al., 2009) and cyclocondensation reactions yielding various heterocyclic compounds (Dyachenko, 2005). These studies provide insights into the compound's chemical behavior and potential for creating complex molecular architectures (Yamada et al., 2009).

科学的研究の応用

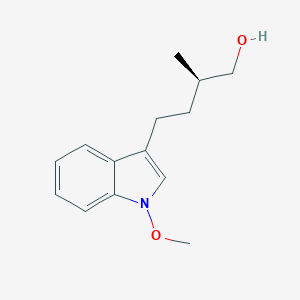

Use in Hydroxynitrile Lyase Catalysis 4-Methoxycyclohexane-1-carbaldehyde derivatives, specifically 2-methoxycyclohex-3-ene carbaldehyde, are used in hydroxynitrile lyase catalysis. This process involves converting aldehydes derived from Diels–Alder reactions into corresponding cyanohydrins. Modeling studies provide insights into the steric course of these biocatalytic cyanohydrin reactions (Avi et al., 2009).

Photophysical Properties Study Compounds similar to 4-Methoxycyclohexane-1-carbaldehyde, such as 1-methoxypyrene-2-carbaldehyde, have been studied for their photophysical properties. These studies, involving experimental transient absorption and theoretical analyses, explore different photophysical behaviors upon excitation into the S1 state, influenced by intramolecular hydrogen bonds (Yin et al., 2016).

Chemical Reactions Involving Alkyl Cobaloxime The compound has been used in the study of the bromination and mercuration of alkyl cobaloxime derivatives. For instance, cis-2-methoxycyclohexyl(pyridine)cobaloxime undergoes specific chemical reactions to form various products, including trans-1-bromo-2-methoxycyclohexane. This study contributes to understanding the stereochemical course of SE2 reactions in alkyl cobaloxime (Shinozaki et al., 1976).

Synthesis of Novel Compounds Derivatives of 4-Methoxycyclohexane-1-carbaldehyde, like 2-methoxydibenzo[b,d]furan carbaldehydes, have been synthesized for the creation of novel β-phenylethylamines and NBOMe derivatives, which are undergoing biological evaluation. Such research contributes to the development of new compounds with potential biological applications (Yempala & Cassels, 2017).

Role in Methanolysis of Bicyclo[3.1.0]hexane Studies have shown that bicyclo[3.1.0]hexane, when undergoing methanolysis, yields products including 4-methoxycyclohexane. This process is influenced by reaction conditions, with different outcomes under acidic and basic conditions. Such studies provide valuable insights into organic synthesis mechanisms (Lim, Mcgee & Sieburth, 2002).

Application in Indole Chemistry Compounds like 1-Methoxy-6-nitroindole-3-carbaldehyde, which is structurally similar to 4-Methoxycyclohexane-1-carbaldehyde, are used in indole chemistry for synthesizing various trisubstituted indole derivatives. This demonstrates the versatility of such compounds in organic synthesis (Yamada et al., 2009).

Exploration in Reduction Reactions The reduction of 1-methoxycyclohexa-1,3-dienes, related to 4-Methoxycyclohexane-1-carbaldehyde, has been studied using metal-ammonia solutions. These studies explore the mechanisms and outcomes of such reduction reactions, contributing to a deeper understanding of organic reaction pathways (Birch & Rao, 1970).

Safety and Hazards

The safety data sheet for 4-Methoxycyclohexane-1-carbaldehyde indicates that it is a hazardous substance. It has hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as flammability and health hazards if swallowed, in contact with skin, or if inhaled .

作用機序

Target of Action

It’s known that aldehydes generally interact with various biological molecules, including proteins and dna, which can influence cellular processes .

Mode of Action

Based on its structural similarity to other cyclohexane derivatives, it can be inferred that its interaction with targets might involve conformational changes . For instance, cyclohexane derivatives can adopt chair conformations, which can influence their reactivity and interactions with other molecules .

Biochemical Pathways

Aldehydes can participate in various biochemical reactions, including nucleophilic additions and oxidations .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which might influence its absorption and distribution. Its metabolism and excretion would likely involve enzymatic transformations, as is common for many organic compounds .

Result of Action

Aldehydes can cause various cellular effects, including protein modification and dna damage, which can influence cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxycyclohexane-1-carbaldehyde. For instance, temperature and pH can affect the compound’s reactivity and stability . Additionally, the presence of other molecules can influence its interactions and reactions .

特性

IUPAC Name |

4-methoxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8-4-2-7(6-9)3-5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBWGQDHNJVXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxycyclohexane-1-carbaldehyde | |

CAS RN |

120552-57-0 | |

| Record name | 4-methoxycyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)